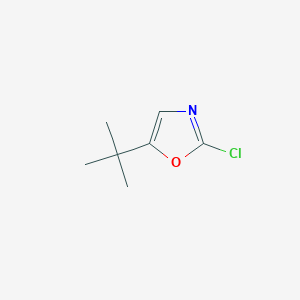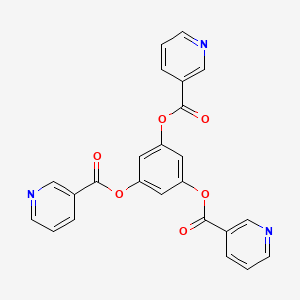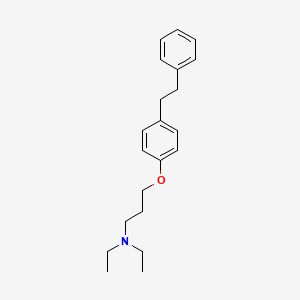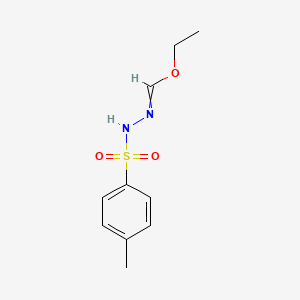
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside is a synthetic organic compound that belongs to the class of acetylated sugars. This compound is characterized by the presence of three acetyl groups and a chlorine atom attached to a deoxyhexopyranoside ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor The process begins with the protection of hydroxyl groups on the sugar molecule using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding hydroxylated sugar.
Oxidation and Reduction: Carboxylic acids or alcohols, respectively.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside involves its interaction with specific molecular targets. The acetyl groups and chlorine atom play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, including glycosylation and enzymatic reactions. Its molecular targets include enzymes involved in carbohydrate metabolism and transport proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranoside
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside is unique due to the presence of a chlorine atom at the 6th position, which imparts distinct chemical properties and reactivity. This differentiates it from other acetylated sugars and makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
6087-46-3 |
|---|---|
Molecular Formula |
C13H19ClO8 |
Molecular Weight |
338.74 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H19ClO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 |
InChI Key |
WOHUZHBCKXUUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)

![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)

![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)




![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)

![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

